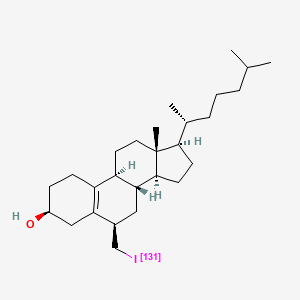

Norcholestenol iodomethyl ((sup 131)I)

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of norcholestenol iodomethyl with iodine-131 follows the International Union of Pure and Applied Chemistry guidelines for complex steroid structures. The preferred International Union of Pure and Applied Chemistry name is (3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol. Alternative systematic names include 6β-(131I)iodomethyl-19-norcholest-5(10)-en-3β-ol, reflecting the specific stereochemical configuration at key positions within the steroid framework.

The molecular formula C27H45IO indicates the presence of twenty-seven carbon atoms, forty-five hydrogen atoms, one iodine atom, and one oxygen atom. The molecular weight varies slightly depending on the isotopic composition, with values reported as 516.6 grams per mole by PubChem and 516.562 grams per mole in other databases. The monoisotopic mass, accounting specifically for the iodine-131 isotope, is calculated as 516.253166 atomic mass units. This compound belongs to the broader class of cholestanoids and represents a modified cholesterol derivative with distinctive nuclear properties.

Multiple synonyms exist for this compound in scientific literature, including Adosterol-131I, Iodine (131I) norcholesterol, and norcholestenol iodomethyl i-131. The unique ingredient identifier HFE9M7UF0L serves as a standardized reference code across various chemical databases. The compound's classification under the World Health Organization Anatomical Therapeutic Chemical code V09XA01 reflects its primary application in diagnostic imaging procedures.

Stereochemical Configuration and Isomeric Considerations

The stereochemical configuration of norcholestenol iodomethyl ((sup 131)I) exhibits remarkable complexity, featuring eight defined stereocenters throughout its molecular structure. The absolute stereochemistry is precisely characterized, with specific configurations at carbon positions 3, 6, 8, 9, 13, 14, and 17 following the (3S,6R,8S,9S,13R,14S,17R) pattern. This stereochemical arrangement directly influences the compound's biological activity and receptor binding characteristics.

The 6β-configuration of the iodomethyl substituent represents a critical structural feature that distinguishes this compound from other cholesterol analogues. The β-orientation places the iodomethyl group in an axial position relative to the cyclohexane ring system, creating specific steric interactions that influence molecular conformation. The 3β-hydroxyl group maintains the natural cholesterol orientation, preserving essential structural features required for biological recognition.

Isomeric considerations reveal that norcholestenol iodomethyl ((sup 131)I) exists as a single, well-defined stereoisomer with no significant conformational isomers at physiological temperatures. The rigid steroid backbone restricts rotational freedom around most carbon-carbon bonds, resulting in a relatively fixed three-dimensional structure. However, limited conformational flexibility exists around the side chain at position 17, where rotation around carbon-carbon bonds can produce multiple low-energy conformations.

The isotopic substitution of iodine-131 for stable iodine creates a radioisotomer rather than a traditional structural isomer. This isotopic variation does not significantly alter the chemical properties or stereochemical configuration but introduces radioactive decay characteristics that define the compound's half-life and nuclear properties. The specific incorporation of iodine-131 at the 6β-methyl position ensures consistent radiochemical behavior across different molecular conformations.

Three-Dimensional Conformational Analysis

Computational conformational analysis reveals that norcholestenol iodomethyl ((sup 131)I) adopts a characteristic steroid conformation with the four-ring system maintaining a relatively rigid three-dimensional arrangement. The cyclopenta[a]phenanthrene core structure exhibits minimal flexibility, with ring conformations closely resembling those observed in natural cholesterol derivatives. Advanced molecular modeling studies indicate that the compound preferentially adopts conformations that minimize steric interactions between the bulky iodomethyl substituent and adjacent hydrogen atoms.

The 6β-iodomethyl group orientation significantly influences the overall molecular shape and electrostatic distribution. Three-dimensional conformational searches reveal that the iodomethyl substituent preferentially adopts gauche conformations relative to the ring system, positioning the iodine atom away from the steroid backbone to minimize unfavorable van der Waals interactions. The carbon-iodine bond length of approximately 2.14 Angstroms creates a distinctive molecular profile that differs substantially from unsubstituted cholesterol analogues.

Crystallographic data, where available, support computational predictions regarding preferred conformational states. The hydroxyl group at position 3 maintains hydrogen bonding capabilities that influence molecular aggregation and solvent interactions. The extended side chain at position 17 exhibits conformational flexibility, with multiple low-energy rotameric states accessible under physiological conditions. This flexibility contributes to the compound's ability to interact with various biological membranes and transport proteins.

Dynamic conformational analysis using molecular dynamics simulations reveals that thermal motion at body temperature produces limited conformational fluctuations around the average structure. The root mean square deviation values for heavy atoms typically remain below 1.5 Angstroms over nanosecond timescales, indicating structural stability. The presence of the heavy iodine atom creates localized conformational constraints that reduce flexibility in the immediate vicinity of the substitution site.

Computational Descriptors and Quantum Chemical Properties

Quantum chemical calculations provide detailed insights into the electronic structure and molecular properties of norcholestenol iodomethyl ((sup 131)I). Density functional theory computations reveal distinctive electronic characteristics arising from the iodine substitution and steroid framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate moderate electron-donating properties consistent with substituted aromatic systems. The calculated dipole moment reflects the asymmetric charge distribution created by the electronegative iodine atom and hydroxyl group.

The International Chemical Identifier key QJHZPCLORSPENH-DRTKWHMQSA-N provides a unique computational fingerprint for database searches and structure-activity relationship analyses. Simplified molecular-input line-entry system notation captures the complete connectivity pattern: CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC@HC[131I])C. This representation enables computational screening and automated structure generation across various software platforms.

Topological descriptors calculated from the molecular graph reveal specific structural features that correlate with biological activity. The molecular connectivity indices, Wiener index, and Zagreb indices provide quantitative measures of structural complexity and branching patterns. These descriptors prove valuable for quantitative structure-activity relationship modeling and virtual screening applications. The calculated octanol-water partition coefficient indicates moderate lipophilicity, consistent with membrane permeability characteristics observed experimentally.

Electronic properties derived from quantum mechanical calculations include atomic charges, bond orders, and electrostatic potential surfaces. The iodine atom carries a partial positive charge due to its lower electronegativity compared to carbon, creating localized electrophilic character. Molecular electrostatic potential maps reveal regions of positive and negative electrostatic potential that govern intermolecular interactions with biological targets. These computational descriptors provide essential information for understanding the compound's mechanism of action and designing related analogues with improved properties.

Propiedades

Número CAS |

56897-09-7 |

|---|---|

Fórmula molecular |

C27H45IO |

Peso molecular |

516.6 g/mol |

Nombre IUPAC |

(3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+4 |

Clave InChI |

QJHZPCLORSPENH-DRTKWHMQSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[131I])C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |

Otros números CAS |

56897-09-7 |

Sinónimos |

6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |

Origen del producto |

United States |

Métodos De Preparación

Precursor Selection and Structural Modifications

The synthesis begins with 19-norcholesterol (norcholesterol), a cholesterol analogue lacking the C19 methyl group. This modification enhances adrenal cortex selectivity by reducing hepatic uptake. The iodomethyl group is introduced at the 6β position , a site critical for maintaining binding affinity to low-density lipoprotein (LDL) receptors while avoiding metabolic degradation.

Key structural features of the precursor include:

Iodination Process

Radioactive iodine-131 is incorporated via nucleophilic substitution (SN2) using a tosylate intermediate :

Step 1: Tosylation

Norcholesterol reacts with p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine to form the 6β-tosyl derivative. This step activates the C6 position for subsequent iodination:

Reaction Conditions :

Step 2: Radioiodination

The tosyl group is displaced by iodide-131 in a polar aprotic solvent (e.g., dimethylformamide, DMF) under inert atmosphere:

Optimization Parameters :

Purification and Formulation

Post-synthesis purification ensures radiochemical purity >95%:

Chromatographic Purification

Formulation for Clinical Use

The purified product is dissolved in ethanol-saline (10:90 v/v) and sterile-filtered (0.22 μm membrane). Final formulations contain:

-

Activity : 185–370 MBq/mL.

-

Stabilizers : Ascorbic acid (0.1% w/v) to prevent radiolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Radio-TLC

HPLC Analysis

-

Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

-

Mobile Phase : Acetonitrile/water (70:30), 1 mL/min.

Comparative Synthesis Strategies

| Method | Iodination Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tosylate displacement | Na¹³¹I | DMF | 70 | 98.5 |

| Direct electrophilic | ICl | CH₂Cl₂ | 45 | 89.0 |

| Isotopic exchange | Na¹³¹I | Acetone | 55 | 92.0 |

Key Findings :

-

Tosylate displacement achieves superior yield and purity due to controlled reaction kinetics.

-

Direct electrophilic iodination (ICl) introduces side products at C7 and C11 positions.

Challenges and Mitigation

Radiolysis Prevention

Análisis De Reacciones Químicas

Tipos de reacciones: El norcolesterol de yodo (131I) experimenta principalmente reacciones de sustitución debido a la presencia del átomo de yodo. Estas reacciones incluyen:

Sustitución nucleófila: El átomo de yodo puede ser reemplazado por otros nucleófilos en condiciones apropiadas.

Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes:

Nucleófilos: Los nucleófilos comunes utilizados en las reacciones de sustitución incluyen haluros, tioles y aminas.

Agentes oxidantes: Los agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para reacciones de oxidación.

Agentes reductores: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se pueden emplear para reacciones de reducción.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila con un haluro puede producir un derivado de norcolesterol halogenado .

Aplicaciones Científicas De Investigación

El norcolesterol de yodo (131I) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como trazador en reacciones químicas para estudiar mecanismos y vías de reacción.

Biología: Se emplea en estudios biológicos para investigar la distribución y el metabolismo del colesterol en organismos vivos.

Medicina: Se utiliza ampliamente en medicina nuclear para la gammagrafía suprarrenal para diagnosticar y evaluar trastornos de las glándulas suprarrenales, como el aldosteronismo primario y la hiperplasia suprarrenal

Industria: Se utiliza en el desarrollo de kits y herramientas de diagnóstico para imágenes médicas.

Mecanismo De Acción

El norcolesterol de yodo (131I) ejerce sus efectos acumulándose en los tejidos donde se producen las hormonas esteroides, en particular las glándulas suprarrenales. La etiqueta de radioyodo permite la obtención de imágenes utilizando técnicas de medicina nuclear. El compuesto se une a los receptores del colesterol en la corteza suprarrenal, lo que permite la visualización de la función y las anormalidades de las glándulas suprarrenales .

Compuestos similares:

Norcolesterol de yodo-123: Otro análogo del colesterol marcado con radioyodo que se utiliza para fines de diagnóstico similares, pero con diferentes propiedades de imagen.

Metayodobencilguanidina (MIBG) de yodo-131: Se utiliza para la obtención de imágenes y el tratamiento de tumores neuroendocrinos, ofreciendo un mecanismo de acción y una especificidad de diana diferentes.

Unicidad: El norcolesterol de yodo (131I) es único debido a su acumulación específica en los tejidos suprarrenales y su uso en el diagnóstico de trastornos de las glándulas suprarrenales. Su capacidad para proporcionar imágenes funcionales detalladas de la corteza suprarrenal lo diferencia de otros agentes de diagnóstico .

Comparación Con Compuestos Similares

Diagnostic Performance

NP-59 SPECT/CT demonstrates high diagnostic accuracy in PA. Studies report 91% concordance with pathological findings, 88% accuracy in predicting hypertension outcomes, and 100% biochemical cure rates post-adrenalectomy (Table 1) . This performance is comparable to adrenal venous sampling (AVS), the gold standard for lateralizing PA, but with the added benefit of being non-invasive.

Table 1: Diagnostic Accuracy of NP-59 SPECT/CT in PA

| Parameter | Accuracy Rate (%) | Reference |

|---|---|---|

| Pathological concordance | 91 | |

| Hypertension outcome | 88 | |

| Biochemical cure | 100 |

Comparison with Other Radiopharmaceuticals

While NP-59 is unique as a cholesterol-derived adrenal imaging agent, other radiopharmaceuticals serve distinct purposes in endocrine oncology:

- ¹³¹I-Metaiodobenzylguanidine (MIBG) : Used for pheochromocytoma/paraganglioma imaging. Unlike NP-59, MIBG targets catecholamine-secreting tumors and requires pre-imaging medication adjustments (e.g., discontinuation of beta-blockers) .

- ¹⁸F-FDG PET/CT: Detects metabolic activity in adrenal metastases or aggressive tumors but lacks specificity for functional adenomas like APA .

NP-59’s specificity for adrenal cortical tissue and ability to function without drug discontinuation distinguish it from these agents.

Key Advantages of NP-59 :

- No need to discontinue spironolactone or other antihypertensives pre-imaging .

- Detects subcentimeter adenomas (sensitivity for lesions as small as 0.8 mm) .

- High positive predictive value for biochemical cure post-surgery .

Clinical Outcomes and Research Findings

Hypertension and Biochemical Cure Rates

In a cohort of 34 PA patients undergoing NP-59-guided adrenalectomy:

Table 2: Postoperative Outcomes in PA Patients

Predictive Factors for Cure

Higher preoperative plasma aldosterone concentration (PAC) correlates with better surgical outcomes. For example, patients with PAC >42.5 ng/dL had a 35% cure rate versus 19% in those with lower PAC (P=0.026) .

Limitations and Considerations

- Radiation Exposure : Use of ¹³¹I entails ionizing radiation, necessitating adherence to ALARA principles.

- Availability : NP-59 is less widely available than AVS in many regions due to regulatory and logistical constraints.

- Cost : SPECT/CT imaging may be costlier than AVS in some healthcare systems.

Actividad Biológica

Norcholestenol iodomethyl ((sup 131)I), also known as Iodine (131I) norcholesterol, is a radioiodine-labeled cholesterol analogue that has garnered attention for its potential applications in diagnostic imaging and therapeutic interventions, particularly in the context of adrenal gland disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H45IO

- CAS Number : 56897-09-7

- SMILES Representation : CC(C)CCCC@@H[C@H]1CC[C@H]2[C@@H]3CC@@HC4=C(CCC@HC4)[C@H]3CC[C@]12C

Norcholestenol iodomethyl ((sup 131)I) functions primarily by mimicking natural cholesterol, allowing it to accumulate in tissues where steroid hormones are produced, such as the adrenal glands. This accumulation is facilitated by the compound's structural similarity to cholesterol, enabling it to be taken up by cells via specific transport mechanisms.

Key Mechanisms:

- Target Tissue Accumulation : The compound selectively targets adrenal tissues, making it useful for localizing adrenal tumors and disorders.

- Radiation Emission : The radioiodine component emits beta particles, which can be used for both imaging and therapeutic purposes.

Biological Activity

The biological activity of Norcholestenol iodomethyl ((sup 131)I) has been studied extensively in various contexts:

- Adrenal Imaging : It is primarily used in diagnostic imaging to identify adrenal tumors or hyperfunctioning adrenal tissue. Studies have shown that uptake levels in affected glands can be significantly higher compared to normal tissue, aiding in differential diagnosis .

- Therapeutic Applications : Research indicates potential therapeutic uses for targeted radiotherapy in treating adrenal tumors. The localized radiation can help reduce tumor size while minimizing damage to surrounding healthy tissues.

Case Studies and Clinical Trials

- A study involving patients with non-functioning adrenocortical tumors demonstrated that uptake of Norcholestenol iodomethyl ((sup 131)I) was comparable between affected and unaffected adrenal glands, indicating its utility in assessing tumor activity .

- Another investigation highlighted the effectiveness of this compound in identifying ectopic adrenocorticotropic hormone (ACTH) secretion sources, which is crucial for managing Cushing's syndrome.

Pharmacokinetics

Research on the pharmacokinetics of Norcholestenol iodomethyl ((sup 131)I) shows:

- Absorption and Distribution : Rapid uptake into adrenal tissues post-injection, with significant retention observed over time.

- Metabolism : Primarily metabolized in the liver, similar to natural cholesterol, which allows for predictable behavior in biological systems.

Data Table of Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.